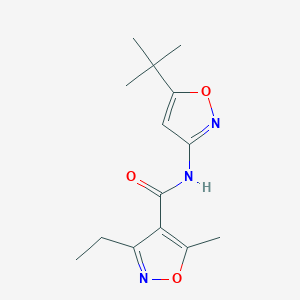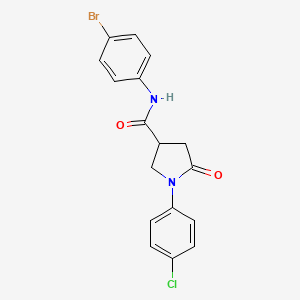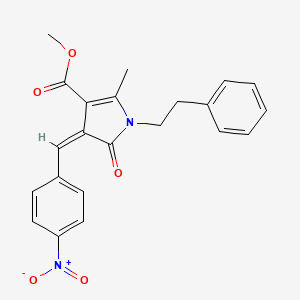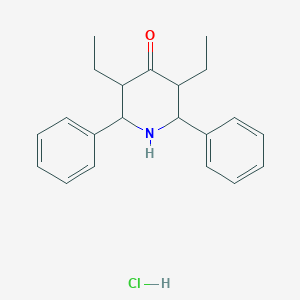
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibits the activity of SCD1 by binding to a specific site on the protein. This binding prevents the production of monounsaturated fatty acids, which are essential for the growth and survival of cancer cells. Inhibition of SCD1 also leads to a decrease in the production of triglycerides and cholesterol, which are associated with obesity and diabetes.
Biochemical and Physiological Effects:
Inhibition of SCD1 by N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of monounsaturated fatty acids, triglycerides, and cholesterol. It also increases the production of saturated fatty acids, which are less harmful to the body. These effects have been linked to the treatment of obesity, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for SCD1. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to increase its effectiveness in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of new SCD1 inhibitors based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to the discovery of more potent and selective inhibitors.
Métodos De Síntesis
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is synthesized through a multistep process involving the reaction of tert-butylisocyanide with ethyl 4-chloro-3-methyl-5-nitroisoxazole-4-carboxylate, followed by reduction and cyclization. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a protein called SCD1, which is involved in the synthesis of fatty acids. Inhibition of SCD1 has been linked to the treatment of obesity, diabetes, and cancer.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-6-9-12(8(2)19-16-9)13(18)15-11-7-10(20-17-11)14(3,4)5/h7H,6H2,1-5H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHCGXACZWYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)

![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)


![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)

![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)